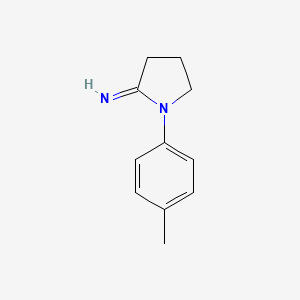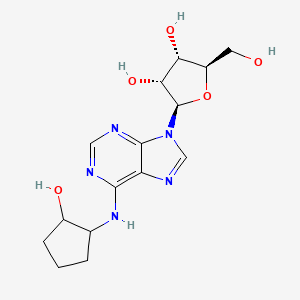![molecular formula C16H16O B14130693 1-(2',6'-Dimethyl-[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B14130693.png)
1-(2',6'-Dimethyl-[1,1'-biphenyl]-4-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2’,6’-Dimethyl-[1,1’-biphenyl]-4-yl)ethanone is an organic compound with the molecular formula C16H16O It is a derivative of biphenyl, where the ethanone group is attached to the 4th position of the biphenyl ring, and the 2nd and 6th positions are substituted with methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2’,6’-Dimethyl-[1,1’-biphenyl]-4-yl)ethanone typically involves Friedel-Crafts acylation. This reaction uses an acyl chloride (such as ethanoyl chloride) and an aromatic compound (2,6-dimethylbiphenyl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and solvents is optimized to maximize yield and minimize by-products. The reaction mixture is then subjected to purification processes such as distillation or recrystallization to obtain the pure product.
化学反応の分析
Types of Reactions
1-(2’,6’-Dimethyl-[1,1’-biphenyl]-4-yl)ethanone undergoes several types of chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl ring, especially at positions ortho and para to the methyl groups. Common reagents include halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Halogens in the presence of a Lewis acid catalyst, nitrating agents in concentrated sulfuric acid.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Halogenated or nitrated biphenyl derivatives.
科学的研究の応用
1-(2’,6’-Dimethyl-[1,1’-biphenyl]-4-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the production of specialty chemicals, polymers, and as a precursor for various industrial processes.
作用機序
The mechanism of action of 1-(2’,6’-Dimethyl-[1,1’-biphenyl]-4-yl)ethanone involves its interaction with specific molecular targets. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new bonds. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
1-(2’,6’-Dimethyl-[1,1’-biphenyl]-4-yl)ethanone can be compared with other biphenyl derivatives such as:
Biphenyl: The parent compound, which lacks the ethanone and methyl substituents.
2,6-Dimethylbiphenyl: Similar structure but without the ethanone group.
4-Acetylbiphenyl: Similar structure but without the methyl groups.
The uniqueness of 1-(2’,6’-Dimethyl-[1,1’-biphenyl]-4-yl)ethanone lies in the combination of the ethanone group and the methyl substituents, which confer distinct chemical and physical properties, making it suitable for specific applications.
特性
分子式 |
C16H16O |
|---|---|
分子量 |
224.30 g/mol |
IUPAC名 |
1-[4-(2,6-dimethylphenyl)phenyl]ethanone |
InChI |
InChI=1S/C16H16O/c1-11-5-4-6-12(2)16(11)15-9-7-14(8-10-15)13(3)17/h4-10H,1-3H3 |
InChIキー |
MSGZXJLWMJZLLG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C)C2=CC=C(C=C2)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-Fluorophenyl)-N-[4-(hydroxymethyl)-1,3-thiazol-2-YL]acetamide](/img/structure/B14130613.png)
![2-[2-(2,6-Dimethoxyphenyl)phenyl]-1,3-dimethylbenzene](/img/structure/B14130620.png)



![N-(3,4-Dichlorophenyl)-3-[(3,5-difluorophenyl)methyl]-3,7-dihydro-7-oxo-6H-1,2,3-triazolo[4,5-d]pyrimidine-6-acetamide](/img/structure/B14130636.png)


![2-[(5-nitropyridin-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide](/img/structure/B14130662.png)




![1,3,5-Tris((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)benzene](/img/structure/B14130720.png)
